2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
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Overview
Description
2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound that features a benzimidazole ring fused with a piperazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine moiety. The final step involves the acylation of the piperazine nitrogen with acetic anhydride to form the acetamide group .
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Step 1: Synthesis of Benzimidazole Core
- React 1,2-phenylenediamine with formic acid under reflux conditions to form benzimidazole.
- Reaction conditions: Reflux, 4-6 hours.
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Step 2: Functionalization with Piperazine
- React benzimidazole with piperazine in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
- Reaction conditions: Reflux, 2-3 hours.
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Step 3: Acylation
- Acylate the piperazine nitrogen with acetic anhydride to form the final product.
- Reaction conditions: Room temperature, 1-2 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, room temperature.
Reduction: Sodium borohydride, room temperature.
Substitution: Alkyl halides, reflux conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA, inhibiting its replication and transcription. The piperazine moiety can interact with various enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}ethanol
- 2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propanoic acid
Uniqueness
2-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is unique due to its specific combination of benzimidazole and piperazine moieties, which confer a distinct set of biological activities. Its acetamide group also enhances its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C18H23N5O9 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetamide;oxalic acid |
InChI |
InChI=1S/C14H19N5O.2C2H2O4/c15-13(20)9-18-5-7-19(8-6-18)10-14-16-11-3-1-2-4-12(11)17-14;2*3-1(4)2(5)6/h1-4H,5-10H2,(H2,15,20)(H,16,17);2*(H,3,4)(H,5,6) |
InChI Key |
YLYIHXHIMBQSET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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